(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 19 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of compound 19 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The scalability of the process ensures consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Compound 19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions yield various reduced forms of the compound.
Substitution: It participates in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Typical reagents include halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Compound 19 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in inhibiting topoisomerase I, affecting DNA replication and transcription.
Medicine: Explored for potential therapeutic applications in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound 19 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, compound 19 prevents the relaxation of supercoiled DNA, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in cancer research, where topoisomerase I inhibitors are used to target rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Compound 21: Another topoisomerase I inhibitor with a slightly different structure.
Brepocitinib: A JAK1/TYK2 dual kinase inhibitor related to compound 19, used in inflammatory diseases.
Uniqueness
Its unique structure allows for selective binding to the enzyme, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C20H16BrN3O4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16BrN3O4/c1-3-20(27)13-5-15-17-11(7-24(15)18(25)12(13)8-28-19(20)26)9(2)10-4-16(21)22-6-14(10)23-17/h4-6,27H,3,7-8H2,1-2H3/t20-/m0/s1 |
InChI Key |
WBLBIGPXRKCBEI-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=NC=C5N=C4C3=C2)Br)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=NC=C5N=C4C3=C2)Br)C)O |
Origin of Product |
United States |
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